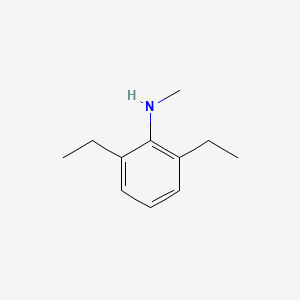

2,6-diethyl-N-methylaniline

Description

Significance of Sterically Hindered Aromatic Amines in Organic Synthesis and Industrial Applications

Sterically hindered aromatic amines, such as those in the N-alkylated 2,6-dialkylaniline family, are crucial components in modern organic synthesis and various industrial sectors. The bulky substituents at the ortho positions of the aniline (B41778) ring create a sterically crowded environment around the amino group. This steric hindrance is not a limitation but a key feature that chemists exploit to control reaction pathways and enhance selectivity. organic-chemistry.org

In organic synthesis, this steric shielding can prevent unwanted side reactions, leading to higher yields of the desired product. organic-chemistry.org For instance, the synthesis of complex molecules often requires precise control over which parts of a molecule react. Sterically hindered amines can act as "non-nucleophilic" bases, capable of removing protons without participating in other reactions. tandfonline.com This property is invaluable in processes like cationic polymerization, where they can prevent undesirable side reactions. tandfonline.com

Industrially, these compounds serve as vital intermediates in the manufacturing of a wide array of products. They are foundational in the production of certain dyes and pigments, where their structure influences the final color and stability. solubilityofthings.comnbinno.com Furthermore, they are integral to the synthesis of agrochemicals, including herbicides and fungicides, and have applications in the development of pharmaceuticals. jocpr.comsmolecule.com For example, derivatives of 2,6-diethylaniline (B152787) are key raw materials for various agrochemical and pharmaceutical products. jocpr.com The unique structure of these amines also makes them useful in the production of polymers and as corrosion inhibitors. nbinno.com

Overview of the Research Landscape for 2,6-Diethyl-N-methylaniline and Related Anilines, Acknowledging Limited Direct Studies

While the broader class of 2,6-dialkylanilines has received considerable attention, dedicated research focusing specifically on this compound is less extensive. jocpr.com Much of the existing literature investigates related compounds, such as 2,6-diethylaniline and its derivatives, providing valuable, albeit indirect, insights.

Research on 2,6-diethylaniline has explored its chemical reactivity, including nitration and bromination, where the reaction outcomes are dependent on the acidity of the medium. researchgate.netcdnsciencepub.com The synthesis of N-alkylated derivatives of 2,6-diethylaniline has been a subject of interest, with methods like reductive amination using catalysts such as palladium on carbon being developed to achieve high yields of mono-alkylation products. jocpr.comresearchgate.netjocpr.com These studies highlight the importance of developing efficient and environmentally friendly synthetic routes. jocpr.comresearchgate.net

The synthesis of sterically hindered amines in general presents a significant challenge in organic chemistry. acs.orgnih.gov Researchers are actively exploring new methods, such as three-component coupling reactions using earth-abundant catalysts like copper, to construct these complex aromatic amines under mild conditions. acs.orgnih.gov

Although direct studies on this compound are not abundant, the existing body of research on analogous compounds provides a solid foundation for understanding its potential properties and applications. The development of synthetic methods for similar N-alkylated 2,6-dialkylanilines suggests that efficient routes to this compound are achievable.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, strictly adhering to the outlined topics. This comprehensive examination will synthesize available information on its class of compounds to infer its characteristics and potential.

The scope of this article is to:

Detail the significance of sterically hindered aromatic amines in both laboratory-scale organic synthesis and large-scale industrial applications.

Provide an honest appraisal of the current research landscape, acknowledging the limited direct studies on this compound while drawing relevant information from research on closely related anilines.

Present detailed research findings where available, including synthetic methodologies and reaction conditions for analogous compounds.

This article will serve as a foundational resource for researchers and chemists interested in the specific properties and potential applications of this compound and the broader class of N-alkylated 2,6-dialkylanilines.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNJPMLNHZDCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574518 | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24544-05-6 | |

| Record name | 2,6-Diethyl-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diethyl N Methylaniline and Precursor Derivatives

N-Alkylation Strategies for 2,6-Diethylaniline (B152787) and Related Anilines

N-alkylation of anilines, particularly sterically hindered ones like 2,6-diethylaniline, can be accomplished through several synthetic routes, including reductive amination and direct alkylation with alkyl halides.

Reductive amination is a highly effective one-pot method for the N-alkylation of anilines. researchgate.netorganic-chemistry.org This process involves the initial reaction of the amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers a more environmentally friendly alternative to traditional alkylation methods. researchgate.net

A particularly efficient and environmentally benign method for the synthesis of N-ethyl-2,6-diethylaniline involves the use of palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) serving as an in-situ hydrogen donor. jocpr.comorganic-chemistry.org This reaction proceeds smoothly at room temperature in an aqueous 2-propanol solvent. researchgate.netjocpr.com The process involves the reaction of 2,6-diethylaniline with acetaldehyde (B116499) in the presence of the Pd/C catalyst and ammonium formate. jocpr.com The ammonium formate decomposes to provide the hydrogen necessary for the reduction of the intermediate imine. jocpr.comorganic-chemistry.org This method is noted for its simplicity, economic viability, and high yields, often exceeding 85%. jocpr.com

A typical procedure involves stirring a mixture of 2-propanol and water with Pd/C and ammonium formate to activate the catalyst. Subsequently, 2,6-diethylaniline and acetaldehyde are added, and the reaction is stirred at room temperature. jocpr.com

The selectivity between mono- and di-N-alkylation is a critical aspect of aniline (B41778) synthesis. In the reductive amination of 2,6-diethylaniline, the reaction conditions can be tuned to favor the formation of either the secondary or tertiary amine.

Key parameters that influence selectivity include the stoichiometry of the reactants, the nature of the catalyst, and the reaction temperature. csic.es For instance, using an equimolar amount of the aldehyde and 2,6-diethylaniline with 0.1 equivalents of Pd/C and 10 equivalents of ammonium formate results in an excellent yield of the mono-alkylation product. jocpr.com Conversely, increasing the equivalents of the alkylating agent and adjusting the temperature can promote the formation of the N,N-dialkylated product. csic.es The steric hindrance of the aniline and the reactivity of the aldehyde also play a significant role in determining the product distribution. rsc.org It has been demonstrated that with certain catalytic systems, it is possible to achieve selective mono- or di-alkylation by simply adjusting the reaction conditions. csic.esrsc.org

The following table summarizes the effect of reactant ratios on the selectivity of N-alkylation of aniline, which can be extrapolated to substituted anilines like 2,6-diethylaniline.

Table 1: Reductive Amination Selectivity

| Aniline : Aldehyde Ratio | Catalyst System | Product Selectivity (Mono-alkylation vs. Di-alkylation) |

|---|---|---|

| 1 : 1 | Pd/C, Ammonium Formate | High selectivity for mono-alkylation jocpr.com |

| 1 : >2 | Ru/Triphos/HNTf2 | High selectivity for di-alkylation csic.es |

The choice of solvent and the amount of catalyst are crucial for optimizing the reductive amination process. A mixture of 2-propanol and water (9:1, v/v) has been identified as the optimal solvent system for the Pd/C-catalyzed reductive amination of 2,6-diethylaniline, enhancing both the reaction rate and yield. jocpr.com Other solvents like THF, ethanol, and dioxane have also been shown to be effective in similar palladium-catalyzed reductive couplings. nih.gov The solvent can significantly influence the reaction's selectivity and rate. wiley.com

The catalyst loading also has a direct impact on the reaction's efficiency. An optimal loading of Pd/C for the synthesis of N-ethyl-2,6-diethylaniline has been determined to be 0.1 equivalents. jocpr.com In other palladium-catalyzed reactions, a catalyst loading of around 7 mol% was found to be optimal. nih.gov

The table below illustrates the effect of different solvents on the yield of N-ethylaniline in a similar reductive amination reaction.

Table 2: Solvent Effect on Reductive Amination

| Solvent | Yield of N-ethylaniline (%) |

|---|---|

| 2-Propanol/Water (9:1) | >90 jocpr.com |

| THF | High nih.gov |

| Ethanol | Moderate nih.gov |

| Dioxane | Moderate nih.gov |

A traditional and widely used method for the N-alkylation of amines involves the reaction with alkyl halides in the presence of a base. mdpi.com This nucleophilic substitution reaction is applicable to the synthesis of derivatives of 2,6-diethylaniline. smolecule.com The base is necessary to neutralize the hydrogen halide formed during the reaction. Common bases used include sodium carbonate and triethylamine.

The reactivity of the alkyl halide follows the order of I > Br > Cl. Primary alkyl halides are generally preferred due to their higher reactivity in SN2 reactions and a lower tendency to undergo elimination side reactions. smolecule.com The choice of solvent and reaction temperature are also important parameters to control to minimize the formation of byproducts, such as over-alkylated products. smolecule.com

In some instances, it is necessary to convert a tertiary amine back to a secondary amine. This process, known as dealkylation, can be achieved through various methods. thieme-connect.de One of the classical methods is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave one of the alkyl groups from a tertiary amine. thieme-connect.dethieme-connect.de The reaction proceeds through a quaternary N-cyanoammonium bromide salt intermediate, which then eliminates an alkyl bromide to yield a disubstituted cyanamide (B42294). thieme-connect.de This cyanamide can then be hydrolyzed under acidic or basic conditions to furnish the secondary amine. thieme-connect.de

Other reagents, such as chloroformates, have also been employed for the N-dealkylation of tertiary amines. nih.govresearchgate.net The choice of dealkylation method often depends on the nature of the alkyl groups present on the nitrogen atom, with a general reactivity order of benzyl (B1604629) > allyl > cyclopropyl (B3062369) > methyl. google.com

Reductive Amination using Aldehydes and Hydrogen Donors.

Synthesis of 2,6-Dialkylaniline Precursors

The creation of 2,6-dialkylanilines serves as a critical foundational step for producing more complex N-methylated analogs and other functionalized derivatives. Industrial and laboratory syntheses rely on precise control of reaction conditions to achieve high yields and selectivity.

Ortho-Alkylation of Aniline via Aluminum Anilide Catalysis

A primary industrial method for producing 2,6-dialkylanilines is the direct ortho-alkylation of aniline. epo.org This process involves reacting an aromatic amine, such as aniline, which has at least one hydrogen atom on a nuclear carbon atom ortho to the amine group, with an olefin in the presence of an aluminum anilide catalyst. epo.orggoogle.com The catalyst is typically formed by reacting aniline with aluminum. google.com This method demonstrates high selectivity for the ortho positions, effectively adding alkyl groups to the 2 and 6 positions of the aniline ring. epo.org

The ortho-alkylation reaction is conducted under significant pressure and elevated temperatures to proceed efficiently. google.comgoogle.com The reaction of aniline with an olefin, such as ethylene (B1197577), in the presence of an aluminum anilide catalyst generally occurs at temperatures ranging from 50°C to 500°C and pressures from atmospheric to approximately 3000 atmospheres or higher. google.com For the synthesis of 2,6-diethylaniline, aniline is heated with ethylene using an aluminum anilide catalyst. google.com The process can yield both o-ethylaniline and 2,6-diethylaniline. google.com Higher temperatures, up to around 400°C, can lead to increased conversions of aniline when sufficient ethylene is supplied. google.com

Table 1: Representative Conditions for Ortho-Alkylation of Aniline with Ethylene

| Parameter | Value | Source |

|---|---|---|

| Reactants | Aniline, Ethylene | google.com |

| Catalyst | Aluminum Anilide | epo.orggoogle.com |

| Temperature | 50°C - 500°C | google.com |

| Pressure | <1 to ~3000 atm | google.com |

The hydrogenation is preferably performed at elevated temperatures, typically between 50°C and 300°C, and pressures ranging from about 100 to 5000 psig. google.com A variety of catalysts can be used, including palladium on carbon, under high hydrogen pressure. google.com The process can take from 4 to 24 hours to achieve an economically viable recovery of the 2,6-dialkyl aromatic amine. google.com After hydrogenation, the recovered product is separated by another distillation step. google.com

Catalytic Hydrogenation of Nitro-Substituted Aromatic Compounds

An alternative and common route for producing specific aniline derivatives involves the reduction of a nitro-substituted aromatic compound. evitachem.com For instance, 2,6-diethyl-4-methylaniline (B1582614) is frequently produced on an industrial scale through the catalytic hydrogenation of its nitro precursor, 2,6-diethyl-4-nitrotoluene. evitachem.com This reaction is a fundamental process in organic synthesis for converting nitroarenes into their corresponding anilines. unimore.it The process typically employs catalysts such as palladium or platinum under conditions of high pressure and temperature to achieve the reduction of the nitro group (-NO₂) to an amino group (-NH₂). evitachem.com

Derivatization Strategies for Ring Functionalization

Once the core aniline structure is synthesized, further modifications can be made to the aromatic ring to introduce various functional groups. These derivatization strategies expand the utility of the aniline precursors in synthesizing a wider range of chemical compounds.

Meerwein Arylation Reactions

The Meerwein arylation is a powerful method for forming carbon-carbon bonds by reacting a diazonium salt with an unsaturated compound, catalyzed by a copper salt. mdma.ch This reaction can be applied to functionalize aniline derivatives. A notable example involves the Meerwein arylation of 2,6-diethyl-4-methylaniline with vinyl acetate (B1210297). google.com

In this process, 2,6-diethyl-4-methylaniline is first converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid. google.com This salt then reacts with vinyl acetate in the presence of a copper chloride catalyst. google.com The reaction is noted for its relatively mild conditions and for avoiding the use of highly toxic or expensive reagents. google.com The resulting intermediate can then undergo further reactions, such as hydrolysis and oxidation, to produce compounds like 2,6-diethyl-4-methylphenylacetic acid. google.com

Table 2: Multi-Step Synthesis via Meerwein Arylation of 2,6-Diethyl-4-methylaniline

| Step | Reaction Description | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Meerwein arylation of 2,6-diethyl-4-methylaniline with vinyl acetate | Presence of sodium nitrite, HCl, anhydrous lithium chloride, and a copper chloride catalyst. google.com | Not specified | google.com |

| 2 | Hydrolysis of the chloro intermediate to form 2,6-diethyl-4-methylphenylacetaldehyde | Acidic conditions, stirred at room temperature for 2 hours. | 81.58% (two-step yield) |

Formation of Halogenated Intermediates (e.g., 2,6-diethyl-4-methyl-bromobenzene)

The synthesis of halogenated derivatives of substituted anilines is a cornerstone of industrial and laboratory organic chemistry, providing versatile intermediates for the production of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. In the context of 2,6-diethyl-N-methylaniline synthesis, halogenated precursors play a pivotal role. A key example is 2,6-diethyl-4-methyl-bromobenzene, which serves as a crucial building block for the herbicide pinoxaden. evitachem.compatsnap.com The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring provides a reactive handle for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions.

The primary methods for generating these halogenated intermediates involve either the replacement of an amino group via a diazonium salt (the Sandmeyer reaction) or by direct electrophilic aromatic substitution. oriprobe.comgoogle.com The choice of method depends on the desired regiochemistry and the nature of the starting material.

Sandmeyer Reaction for Bromination

The most prominent route to 2,6-diethyl-4-methyl-bromobenzene is the Sandmeyer reaction, which involves the diazotization of 2,6-diethyl-4-methylaniline followed by substitution with a bromide ion. evitachem.comoriprobe.comvulcanchem.com This transformation is highly efficient and regioselective, replacing the amino group at the C1 position with a bromine atom.

The process begins with the formation of a diazonium salt by treating 2,6-diethyl-4-methylaniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0–5 °C) to prevent decomposition of the unstable diazonium salt. lumenlearning.com The resulting 2,6-diethyl-4-methylaniline diazonium salt is a key intermediate. patsnap.com In the subsequent step, the diazonium group is replaced by bromine, often catalyzed by copper(I) bromide (CuBr).

Several patented methods highlight the industrial application of this reaction. One approach describes a batch process achieving a high yield and purity. patsnap.com To address the safety risks associated with the accumulation of diazonium salts, continuous flow reactor systems have been developed, allowing for safer and more efficient production. patsnap.com In these systems, the diazonium salt is generated and immediately consumed in the subsequent bromination step. patsnap.com

Table 1: Synthesis of 2,6-Diethyl-4-methyl-bromobenzene via Sandmeyer Reaction

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1. Diazotization | 2,6-Diethyl-4-methylaniline | 48 wt% Hydrobromic acid, then 25 wt% Sodium Nitrite (aq) | 2,6-Diethyl-4-methylbenzenediazonium bromide | Intermediate | |

| Temperature: -5 to 10 °C | |||||

| 2. Bromination | 2,6-Diethyl-4-methylbenzenediazonium bromide | Ferrous(II) sulfate (B86663) heptahydrate, Sodium bromide, 48 wt% Hydrobromic acid | 2,6-Diethyl-4-methyl-bromobenzene | 94.3% | patsnap.com |

| Temperature: 65 to 75 °C | Purity: 97.5% (HPLC) |

Direct Electrophilic Halogenation

Direct halogenation of the aromatic ring is an alternative strategy. The regiochemical outcome of these reactions is heavily influenced by the directing effects of the substituents on the aniline ring and the reaction conditions, particularly the acidity of the medium. researchgate.net

Chlorination: The synthesis of 4-chloro-2,6-dialkylanilines can be achieved by reacting the ammonium salt of the corresponding 2,6-dialkylaniline with a chlorinating agent. google.com For instance, 2,6-diethylaniline can be converted to its ammonium salt with hydrogen chloride and then treated with chlorine gas in an inert solvent. This method directs the chlorination to the para-position relative to the amino group, yielding 4-chloro-2,6-diethylaniline. google.com This approach is analogous to methods used for producing 4-chloro-2,6-dimethylaniline.

Bromination: Direct bromination of 2,6-diethylaniline or its derivatives can also be performed. Treating 2,6-diethylaniline with bromine in a suitable solvent can introduce a bromine atom at the para position. smolecule.com The acidity of the reaction medium is a critical factor; studies on the N-acetyl derivative of 2,6-diethylaniline have shown that bromination in acetic acid or chloroform (B151607) yields the 4-bromo isomer, whereas reaction in sulfuric acid favors the formation of the 3-bromo isomer. researchgate.net

Table 2: Direct Halogenation of 2,6-Dialkylaniline Derivatives

| Reaction | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Chlorination | 2,6-Dimethylaniline (B139824) (as HCl salt) | Chlorine gas in CCl₄/ethanol, 10-15 °C | 4-Chloro-2,6-dimethylaniline | 69% | google.com |

| Bromination | N-acetyl-2,6-diethylaniline | Bromine in chloroform or acetic acid | N-(4-Bromo-2,6-diethylphenyl)-acetamide | Not specified | researchgate.net |

| Bromination | N-acetyl-2,6-diethylaniline | Bromine in sulfuric acid | N-(3-Bromo-2,6-diethylphenyl)-acetamide | Not specified | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of N Alkylated 2,6 Dialkylanilines

Reactivity at the Amine Nitrogen Center

The nitrogen atom in N-alkylated 2,6-dialkylanilines, while nucleophilic, exhibits reactivity that is moderated by the bulky ortho substituents. This steric shielding affects various reactions at the nitrogen center.

Acylation Reactions leading to Amide Derivatives

N-alkylated 2,6-dialkylanilines readily undergo acylation with reagents such as acetic anhydride (B1165640) and benzoyl chloride to form the corresponding amide derivatives. cdnsciencepub.com For instance, 2,6-diethylaniline (B152787) reacts with acetic anhydride in a rapid and exothermic reaction to produce N-(2,6-diethylphenyl)acetamide. cdnsciencepub.com This reaction is typically completed by heating on a steam bath, followed by precipitation of the amide product upon addition of dilute sulfuric acid and ice. cdnsciencepub.com Similarly, reaction with benzoyl chloride yields the corresponding N-benzoylated amide. cdnsciencepub.comrsc.org The formation of these stable amide derivatives is a common strategy in organic synthesis. rsc.org

The reaction of N,N-dimethylanilines with benzoyl chloride can proceed smoothly to afford the desired amide products in good yields. thieme-connect.com In some cases, a one-pot system using 3,6-diethyl-2-hydroxypyrazine as an acyl carrier can facilitate the selective acylation of amines. clockss.org

| Amine Substrate | Acylating Agent | Product | Key Observations | Reference |

|---|---|---|---|---|

| 2,6-Diethylaniline | Acetic Anhydride | N-(2,6-diethylphenyl)acetamide | Rapid and exothermic reaction. | cdnsciencepub.com |

| 2,6-Diethylaniline | Benzoyl Chloride | N-(2,6-diethylphenyl)benzamide | Readily forms the amide. | cdnsciencepub.com |

| N,N-Dimethylaniline | Benzoyl Chloride | N-Methyl-N-phenylbenzamide | Reaction may proceed via transformation to N-methylaniline. | thieme-connect.com |

A noteworthy characteristic of amides derived from 2,6-dialkylanilines is their significant resistance to acid hydrolysis. cdnsciencepub.com The steric hindrance provided by the two ortho-alkyl groups protects the amide linkage from attack by hydronium ions. masterorganicchemistry.com This makes the regeneration of the parent amine from the amide a challenging process under acidic conditions. cdnsciencepub.commasterorganicchemistry.com While amides can generally be hydrolyzed by heating with aqueous acid, the conditions required for sterically hindered amides are often much harsher. masterorganicchemistry.comlibretexts.org

The mechanism of acid-catalyzed amide hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. masterorganicchemistry.com The bulky ortho substituents in derivatives of 2,6-dialkylanilines sterically impede this nucleophilic attack, thus slowing down the rate of hydrolysis. cdnsciencepub.com

Schiff's Base Formation with Aldehydes

N-alkylated 2,6-dialkylanilines can react with aldehydes to form Schiff bases, also known as imines. cdnsciencepub.comresearchgate.net For example, 2,6-diethylaniline reacts smoothly with benzaldehyde (B42025) upon gentle warming to form N-benzal-2,6-diethylaniline, with the separation of water. cdnsciencepub.com The formation of Schiff bases is a condensation reaction involving the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). ijsrst.comamazonaws.comgsconlinepress.com

The reaction is typically reversible and can be facilitated by acid or base catalysis, or by heat, to drive the equilibrium towards the product by removing the water formed. ijsrst.comgsconlinepress.com The stability and ease of formation can be influenced by the electronic and steric properties of both the aniline (B41778) and the aldehyde. ijsrst.com For instance, sterically hindered anilines can still form Schiff bases, sometimes requiring specific conditions or catalysts. researchgate.netijsrst.com

| Amine Substrate | Aldehyde | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,6-Diethylaniline | Benzaldehyde | Schiff Base (Imine) | Gentle warming. | cdnsciencepub.com |

| Bulky 2,6-dibenzhydryl-4-methylaniline | 2-Hydroxybenzaldehyde or 2-Pyridinecarboxaldehyde | Schiff Base Ligands | Reaction in toluene. | researchgate.net |

Formation of Metal Anilide Complexes

The nitrogen center of N-alkylated 2,6-dialkylanilines can coordinate to metal centers to form metal anilide complexes. A notable example involves the reaction of 2,6-dimethylaniline (B139824) with n-butyllithium to form lithium 2,6-dimethylanilide. sigmaaldrich.com This lithium anilide can then be used as a reagent to synthesize various Rh(II) anilide complexes. sigmaaldrich.com The formation of these complexes is significant in the field of organometallic chemistry, where the anilide ligand can influence the catalytic activity and selectivity of the metal center. The steric bulk of the 2,6-dialkyl groups plays a crucial role in stabilizing these complexes and modulating their reactivity.

Electrophilic Aromatic Substitution on the Ring

The aromatic ring of N-alkylated 2,6-dialkylanilines is susceptible to electrophilic aromatic substitution. However, the directing effects of the amino group and the steric hindrance from the ortho-alkyl groups significantly influence the position of substitution. cdnsciencepub.com

Nitration Reactions of Anilide and Sulfonamide Derivatives

Direct nitration of highly activated arylamines like 2,6-dialkylanilines can be problematic, often leading to overreaction and oxidative decomposition. libretexts.org To control the reaction and achieve selective nitration, the amino group is often converted into a less activating and more sterically demanding group, such as an amide (anilide) or a sulfonamide. cdnsciencepub.comlibretexts.orglibretexts.org

The orientation of nitration on the derivatives of 2,6-diethylaniline is dependent on the acidity of the reaction medium. cdnsciencepub.comresearchgate.net When the acetamide (B32628) of 2,6-diethylaniline is nitrated in sulfuric acid, the 3-nitro derivative is the predominant product. cdnsciencepub.com In contrast, nitration of the p-toluenesulfonamide (B41071) derivative in the presence of nitrous acid yields the 4-nitro derivative in excellent yield. cdnsciencepub.com This difference in regioselectivity is attributed to the interplay between the electronic directing effects of the modified amino group and the steric hindrance imposed by the ethyl groups, as well as the nature of the electrophilic nitrating species under different acidic conditions. cdnsciencepub.comresearchgate.net The proximity of the ortho substituents can twist the amide group out of the plane of the aromatic ring, which reduces the mesomeric interaction between the nitrogen and the ring. cdnsciencepub.com

| Substrate | Nitrating Conditions | Major Product | Reference |

|---|---|---|---|

| N-(2,6-Diethylphenyl)acetamide | Sulfuric acid | 3-Nitro derivative | cdnsciencepub.com |

| N-(2,6-Diethylphenyl)-p-toluenesulfonamide | Presence of nitrous acid | 4-Nitro derivative | cdnsciencepub.com |

Influence of Acidity of the Reaction Medium on Substitution Orientation

The acidity of the reaction medium plays a critical role in determining the orientation of electrophilic substitution in derivatives of 2,6-dialkylanilines like 2,6-diethylaniline. cdnsciencepub.com Studies on the nitration of amides derived from 2,6-diethylaniline have shown that the position of substitution on the aromatic ring is highly dependent on the reaction conditions. cdnsciencepub.com

For many anilines and their derivatives, the small concentration of the highly reactive free amine present even in strong acids like sulfuric acid largely dictates the orientation of substitution. cdnsciencepub.com However, for derivatives of 2,6-dialkylanilines, the situation is more complex due to steric factors. cdnsciencepub.com For example, the nitration of N-(2,6-diethylphenyl)-p-toluenesulphonamide demonstrates this dependence on acidity. In the presence of nitrous acid, which provides a less acidic medium, the reaction yields the 4-nitro derivative in excellent yield. cdnsciencepub.com Conversely, conducting the nitration in concentrated sulfuric acid, a highly acidic medium, results in the formation of the 3-nitro derivative. cdnsciencepub.com This shift in regioselectivity is attributed to the state of the substrate in the reaction medium. In less acidic conditions, the reaction may proceed through the free amine or a less-protonated species, favoring substitution at the para-position (4-position). In strongly acidic media, the amine is fully protonated, and the reaction likely proceeds on the anilinium ion or via a different mechanism, leading to meta-substitution (3-position).

Table 1: Influence of Reaction Medium on Nitration of N-(2,6-Diethylphenyl)-p-toluenesulphonamide cdnsciencepub.com

| Reaction Medium | Major Product |

|---|---|

| Presence of Nitrous Acid | 4-Nitro-N-(2,6-diethylphenyl)-p-toluenesulphonamide |

Steric Effects of Ortho Substituents on Mesomerism and Reactivity

The presence of bulky alkyl groups in the ortho positions of N-alkylated anilines significantly impacts their chemical reactivity and electronic properties. cdnsciencepub.commdpi.com These ortho substituents, such as the ethyl groups in 2,6-diethylaniline derivatives, exert a powerful steric effect that forces the amino or amide group to twist out of the plane of the aromatic ring. cdnsciencepub.com This steric inhibition of resonance greatly reduces the mesomeric interaction between the nitrogen atom's lone pair of electrons and the pi-system of the benzene (B151609) ring. cdnsciencepub.comresearchgate.net

The decreased coplanarity has several consequences:

Reduced Reactivity: The deactivating effect of the substituent on the aromatic ring is diminished because the electron-donating resonance effect of the nitrogen is suppressed.

Increased Basicity: In N,N-dialkyl-2,6-dialkylanilines, the steric hindrance prevents the dialkylamino group from being coplanar with the ring. This reduces the delocalization of the nitrogen's lone pair into the ring, making it more available for protonation and thus increasing the basicity of the compound compared to its non-ortho-substituted analogs. mdpi.comquora.comquora.com

Altered Substitution Patterns: As the directing influence of the amino group is altered, electrophilic attack at positions typically favored by strong resonance donation (ortho and para) becomes less favorable, and substitution at the meta position can be observed, especially under strongly acidic conditions. cdnsciencepub.com

Studies using 13C-NMR to evaluate electronic effects have quantified the impact of ortho-substitution. For instance, the amino groups in 2,6-di-i-propylaniline and N,N-2,6-tetramethylaniline exhibit very weak electron-donor properties due to these steric effects. mdpi.com

Bromination Reactions and Regioselectivity

The regioselectivity of bromination in 2,6-dialkylanilines is also profoundly influenced by reaction conditions and the nature of the aniline derivative. It is generally known that brominating 2,6-dialkylanilines tends to predominantly form 4-bromo derivatives. prepchem.comgoogleapis.com However, the high reactivity of these compounds can lead to non-selective reactions and the formation of by-products depending on the conditions. prepchem.comgoogleapis.com

In the case of N-acetyl-2,6-diethylaniline (2',6'-diethylacetanilide), the choice of solvent, and therefore the acidity of the medium, dictates the outcome of the bromination:

In Acetic Acid or Chloroform (B151607): Bromination yields the 4-bromo isomer. This reaction is believed to proceed through the rearrangement of an intermediate N-bromoacetamide. cdnsciencepub.com

In Sulphuric Acid: The reaction produces the 3-bromo derivative, analogous to the behavior observed in nitration under strongly acidic conditions. cdnsciencepub.com

Conversely, the bromination of N-(2,6-diethylphenyl)-p-toluenesulphonamide in various solvents, including sulfuric acid, chloroform, or acetic acid, predominantly yields the 4-bromo product. cdnsciencepub.com This suggests that the nature of the N-substituent (acetyl vs. tosyl) also plays a significant role in directing the substitution, likely due to differences in basicity and steric bulk. cdnsciencepub.com

Table 2: Regioselectivity of Bromination of 2,6-Diethylaniline Derivatives cdnsciencepub.com

| Substrate | Solvent/Reaction Condition | Major Product |

|---|---|---|

| N-acetyl-2,6-diethylaniline | Acetic Acid or Chloroform | 4-Bromo-N-acetyl-2,6-diethylaniline |

| N-acetyl-2,6-diethylaniline | Sulphuric Acid | 3-Bromo-N-acetyl-2,6-diethylaniline |

Intramolecular and Intermolecular Reaction Mechanisms

Proton Transfer Processes in Amine Reactions

Proton transfer is a fundamental process in the reactions of anilines. In electrophilic aromatic substitution reactions of anilines with an N-H bond, a formal 1,3- or 1,5-proton shift via enamine isomerization can occur, particularly in the presence of an acid catalyst. semanticscholar.org This intramolecular proton transfer can generate resonance species where the electron density is higher at the ortho or para positions, potentially leading to more active species for substitution. semanticscholar.org Deuterium exchange studies have confirmed that in the presence of acids, proton shift can occur selectively between the N-H group and the ortho/para C-H positions of the ring. semanticscholar.org

For tertiary amines like 2,6-diethyl-N-methylaniline, which lack an N-H proton, this specific intramolecular pathway is not possible. However, proton transfer processes remain critical. In N-dealkylation reactions, which are vital for the metabolism of many compounds, the mechanism can involve either a single electron transfer (SET) followed by a proton transfer, or a direct hydrogen atom transfer (HAT). nih.gov The acidity of the Cα-hydrogens (on the N-alkyl groups) is increased following the initial step, facilitating the subsequent proton transfer that leads to the final dealkylated product. nih.gov The surrounding solvent and the specific reagents involved can significantly influence which pathway is favored. scispace.com

C-N Bond Formation in Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-efficient strategy for forming C-N bonds and synthesizing N-alkylated anilines. nih.govmdpi.comresearchgate.net This reaction can be catalyzed by various metals, with palladium being a common choice for the hydroamination of alkynes with anilines. mdpi.com

The general mechanism for a catalyzed hydroamination reaction typically involves several key steps:

Coordination: The alkyne and the amine coordinate to the metal catalyst center.

N-H Activation: The catalyst facilitates the activation of the N-H bond of the amine.

Nucleophilic Attack: The activated amine then attacks the coordinated alkyne, forming a new C-N bond and a vinyl-metal intermediate.

Protonolysis/Reductive Elimination: The intermediate undergoes protonolysis or reductive elimination to release the enamine or imine product and regenerate the active catalyst.

The resulting imine or enamine can then be reduced in a subsequent step to yield the final saturated N-alkylated aniline. mdpi.com This methodology provides a versatile route to a wide variety of secondary aromatic amines with high regio- and stereoselectivity under mild conditions. mdpi.com While direct synthesis of this compound via this method would require specific starting materials, the underlying principles of C-N bond formation in hydroamination are central to the synthesis of the broader class of N-alkylated anilines. researchgate.net

Advanced Spectroscopic and Structural Characterization

Conformational Analysis and Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. By analyzing the frequencies of absorbed infrared radiation, researchers can deduce significant details about molecular conformation and bonding.

Near-Infrared (NIR) spectroscopy is a powerful tool for analyzing the conformation of substituted anilines by focusing on the overtone bands of C-H and N-H vibrations. In aniline (B41778), the lone pair of electrons on the nitrogen atom interacts with the π-electrons of the aromatic ring. This interaction, which depends on the parallel orientation of the nitrogen lone pair's p-orbital with the ring's π-system, shifts the mechanical frequency of the ring C-H oscillators.

For N-substituted anilines, the conformation is heavily influenced by the size and number of alkyl groups on the nitrogen atom. In N,N-dimethylaniline and N,N-diethylaniline, steric hindrance between the alkyl groups forces a change in the orientation of the nitrogen's lone pair electrons relative to the phenyl ring. nih.gov This disruption reduces the electron-donating effect of the amino group into the ring, resulting in a blue shift (an increase in frequency) of the ring C-H oscillator compared to benzene (B151609). nih.gov

In the case of 2,6-diethyl-N-methylaniline, significant steric hindrance is expected between the two ethyl groups at the ortho positions and the N-methyl group. This steric clash would dictate the conformation of the N-methylamino group, likely forcing it to be non-planar with the benzene ring. This would disrupt the conjugation between the nitrogen lone pair and the ring's π-system, similar to the effect observed in N,N-dialkylanilines. Therefore, one would predict a blue shift in its ring C-H oscillator frequency in the NIR spectrum.

Table 1: Ring C-H Oscillator Mechanical Frequencies in Substituted Anilines Data is based on analogous compounds to infer the expected behavior of this compound.

| Compound | Ring C-H Mechanical Frequency (cm⁻¹) | Shift Relative to Benzene |

| Benzene | 3057.4 | Reference |

| Aniline | 3048.2 | Red Shift |

| N-methylaniline | 3048.3 | Red Shift |

| N,N-dimethylaniline | 3064.3 | Blue Shift |

| N,N-diethylaniline | 3065.2 | Blue Shift |

Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) is a highly sensitive technique for studying the adsorption and orientation of molecules on metal surfaces. Studies on the closely related molecule N-methylaniline on a platinum (Pt(111)) surface provide significant insights into how this compound would behave. acs.orgacs.org

The interaction of N-methylaniline with the Pt(111) surface is coverage-dependent. At low coverages, the molecule lies nearly parallel to the surface, maximizing the interaction between the phenyl ring's π-electrons and the platinum. acs.org As coverage increases, intermolecular repulsion forces the phenyl ring to tilt away from the surface, and the molecule bonds primarily through the lone pair of electrons on the nitrogen atom. acs.orgacs.org

For this compound, the bulky ethyl groups at the 2 and 6 positions would create significant steric hindrance, making a parallel adsorption geometry highly unfavorable, regardless of surface coverage. It is expected that the molecule would bond to the surface exclusively through the nitrogen atom's lone pair. The phenyl ring would be forced into a tilted or even perpendicular orientation relative to the surface. This specific orientation would produce a unique FT-IRRAS spectrum, with vibrational modes corresponding to the N-H bond and the C-N bond being particularly prominent, while modes associated with the interaction of the phenyl ring C-H bonds with the surface would be diminished or absent.

Table 2: FT-IRRAS Absorption Bands for N-methylaniline on Pt(111) at Sub-Monolayer Coverage This data illustrates the type of vibrational modes detected and can be used as a basis for predicting the spectrum of this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 2880 | C-H Stretch |

| 2812 | C-H Stretch |

| 1605 | C=C Stretch (Ring) |

| 1504 | C=C Stretch (Ring) |

| 1450 | C-H Bend |

| 1072 | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the detailed structure of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, such as ¹³C and ¹⁵N, and comparing them to theoretical calculations, the precise conformation of a molecule can be established.

The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to the local electronic environment and, therefore, to the molecule's conformation. For sterically hindered anilines, such as this compound, the steric interactions between the ortho-substituents and the N-alkyl substituents are the primary determinants of the molecule's shape. nih.govresearchgate.net

In anilines with substitution at both the C2 position and the nitrogen atom, the molecule adopts a single, stable conformation to minimize these steric clashes. nih.gov For this compound, the interaction between the two ethyl groups and the N-methyl group would define the rotational angle of the N-methylamino moiety relative to the phenyl plane. By calculating the theoretical ¹³C and ¹⁵N NMR chemical shifts for various possible conformations and comparing them to the experimentally observed shifts, the dominant conformation in solution can be identified with high accuracy. nih.govresearchgate.net This comparison confirms the pyramidal geometry at the nitrogen atom and the specific torsion angles that the molecule adopts. nih.gov

The Gauge Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govrsc.org This ab initio method, often combined with Density Functional Theory (DFT), provides highly accurate predictions of isotropic shielding constants, which are then converted into chemical shifts. nih.govresearchgate.net

The process for conformational analysis using this method involves:

Performing a molecular mechanics search to identify potential low-energy conformations of this compound.

Optimizing the geometry of these conformations using a higher level of theory, such as DFT.

Calculating the ¹³C and ¹⁵N isotropic shielding constants for each optimized conformer using the GIAO method (e.g., at the B3LYP/6-31+G(d) level of theory). nih.govresearchgate.net

Converting these shielding constants to chemical shifts (δ) by referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹³C, aniline for ¹⁵N). nih.gov

Comparing the calculated chemical shifts with the experimental NMR spectrum. The conformation whose calculated shifts best match the experimental data is identified as the most populated conformer in solution.

This combined computational and experimental approach is a cornerstone of modern structural chemistry for confirming the three-dimensional structure of complex molecules like this compound. nih.govrsc.org

Investigation of Molecular Interactions via Spectrophotometry

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is used to study the formation of molecular complexes. An example can be drawn from studies on the related compound 2,6-diethylaniline (B152787), which forms charge-transfer complexes with sigma-acceptors like iodine. sigmaaldrich.com

When 2,6-diethylaniline is mixed with iodine in a solvent like chloroform (B151607) or carbon tetrachloride, a new, distinct absorption band appears in the visible region of the spectrum. This band is not present in the spectra of the individual components and is characteristic of the formation of a charge-transfer complex. In this complex, the electron-rich aniline derivative acts as an electron donor, and iodine acts as an electron acceptor.

A similar experimental approach could be applied to this compound. By systematically varying the concentrations of this compound and an electron acceptor (like iodine) and measuring the absorbance of the charge-transfer band, one can determine key thermodynamic parameters of the interaction.

Table 3: Spectrophotometric Data for the 2,6-Diethylaniline-Iodine Complex This data for a related compound illustrates the principles of using spectrophotometry to study molecular interactions.

| Solvent | λmax of Charge-Transfer Band (nm) | Formation Constant (K) |

| Chloroform | ~310 - 320 | Data not specified |

| Dichloromethane | ~310 - 320 | Data not specified |

| Carbon Tetrachloride | ~310 - 320 | Data not specified |

Analysis of the spectrophotometric data, often using methods like the Benesi-Hildebrand plot, would allow for the calculation of the formation constant (K) and the stoichiometry of the complex formed by this compound. This provides quantitative information about the strength and nature of the molecular interactions.

Spectrophotometric Determination of Formation Constants and Molar Absorptivities

Spectrophotometry is a primary technique for investigating charge-transfer complexes in solution. By measuring the absorbance of the unique charge-transfer band at various concentrations of the donor and acceptor, key thermodynamic parameters can be determined. ijcce.ac.ir For the 2,6-diethylaniline-iodine system, the formation constant (KCT) and the molar absorptivity (ελ) of the 1:1 complex have been determined spectrophotometrically in different organic solvents. daneshyari.comnih.gov

The Benesi-Hildebrand method, or its modifications like the Rose-Drago equation, are commonly employed to analyze the optical data. daneshyari.comijcce.ac.ir These methods relate the absorbance of the complex to the initial concentrations of the donor and acceptor, allowing for the calculation of KCT and ελ. The formation constant provides a quantitative measure of the stability of the charge-transfer complex. ijcce.ac.ir Research on the analogous 2,6-diethylaniline complex with iodine has yielded specific values for these parameters, which are summarized in the table below. daneshyari.com

| Solvent | Formation Constant (KCT) (L mol-1) | Molar Absorptivity (ελ) (L mol-1 cm-1) | λmax (nm) |

|---|---|---|---|

| Carbon Tetrachloride | 145 | 2400 | 440 |

| Chloroform | 110 | 2700 | 444 |

| Dichloromethane | 95 | 3100 | 448 |

Note: Data derived from studies on the 2,6-diethylaniline-iodine complex and presented here as illustrative for the analogous this compound system. daneshyari.com

Analysis of Solvent Polarity Effects on Complexation

The environment in which a charge-transfer complex is formed plays a critical role in its stability and spectroscopic properties. The polarity of the solvent can influence the ground and excited states of the complex to different extents, leading to shifts in the absorption maximum (λmax) and changes in the formation constant. nih.gov

In studies of the 2,6-diethylaniline-iodine complex, an increase in solvent polarity (from carbon tetrachloride to chloroform to dichloromethane) was observed to cause a red shift (a shift to longer wavelengths) in the charge-transfer band. daneshyari.com This indicates that the excited state of the complex is more polar than the ground state and is thus stabilized to a greater extent by more polar solvents. nih.govekb.eg Conversely, the stability of the complex, as indicated by the formation constant (KCT), was found to decrease with increasing solvent polarity. daneshyari.com This trend suggests that the ground state of the complex is less polar than the individual donor and acceptor molecules, which are better solvated by polar solvents, thereby shifting the equilibrium away from complex formation. semanticscholar.org

Advanced Chromatographic Techniques for Analysis

High-Temperature Glass-Capillary Gas Chromatography with Nitrogen-Selective Detection

High-temperature glass-capillary gas chromatography is a powerful technique for the separation of semi-volatile organic compounds like this compound. nasa.govspacefrontiers.org The use of high temperatures allows for the analysis of compounds with relatively high boiling points, ensuring they remain in the gas phase during separation. Glass capillary columns offer high resolution, enabling the separation of the target analyte from closely related isomers or impurities in a complex mixture. spacefrontiers.org

For the selective analysis of this compound, a nitrogen-selective detector (NSD), also known as a thermionic-specific detector (TSD), is highly advantageous. This type of detector exhibits a very high response to nitrogen- and phosphorus-containing compounds while showing a very low response to hydrocarbons. This selectivity allows for the detection of trace amounts of the target aniline in complex matrices with minimal interference from co-eluting, non-nitrogenous compounds, simplifying sample preparation and enhancing analytical sensitivity.

Combined Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile organic compounds. nih.govgoogle.com In this technique, the sample is first injected into the gas chromatograph, where individual components are separated based on their boiling points and interaction with the capillary column's stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into a pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, is unique to a specific molecular structure and serves as a chemical "fingerprint." sincerechemical.com By comparing the obtained mass spectrum with a library of known spectra, the identity of this compound can be unequivocally confirmed. nih.gov The PubChem database lists mass spectrometry data for the related compound 2,6-diethylaniline, which can serve as a reference point for identification. nih.gov

Isocratic On-line Liquid Chromatographic Preconcentration with Ultraviolet Absorbance Detection for Trace Analysis

For the analysis of trace levels of this compound in aqueous samples, high-performance liquid chromatography (HPLC) coupled with on-line preconcentration is an effective approach. This method enhances the detection limit by concentrating the analyte from a large sample volume before chromatographic separation. bohrium.com

The process involves passing a large volume of the aqueous sample through a small preconcentration column packed with a suitable sorbent (e.g., C18). The analyte is retained on this column while the bulk of the sample matrix passes through to waste. After the concentration step, a valve is switched, and the HPLC mobile phase is directed through the preconcentration column in the reverse direction. This elutes the trapped analyte as a concentrated band onto the analytical HPLC column for separation.

An isocratic mobile phase, consisting of a constant mixture of solvents like acetonitrile (B52724) and water, is then used for the separation. sielc.com Detection is achieved using an ultraviolet (UV) absorbance detector. scconline.org Aromatic compounds like this compound possess strong chromophores and absorb UV light, making this a sensitive and reliable detection method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation of Oxyethylated Anilines and Related Derivatives.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal analytical technique for the separation and quantification of various molecules based on their polarity. nih.gov This method utilizes a non-polar stationary phase and a polar mobile phase. Consequently, non-polar compounds are retained longer on the column, while polar compounds elute more quickly. For the analysis of aniline and its derivatives, including oxyethylated anilines, RP-HPLC offers a robust and sensitive separation method. sielc.commdpi.com The separation is typically achieved on columns with a C18 stationary phase, which provides a hydrophobic surface for the interaction with the analytes. researchgate.net

The mobile phase in RP-HPLC for aniline derivatives usually consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. mdpi.com The composition of the mobile phase is a critical parameter that influences the retention and resolution of the compounds. By adjusting the ratio of the organic modifier to the aqueous phase, the elution of the analytes can be controlled. For instance, increasing the concentration of the organic solvent generally leads to a decrease in the retention time of the compounds.

The pH of the mobile phase also plays a significant role, especially for ionizable compounds like anilines. The use of buffers, such as phosphate (B84403) buffer, helps to maintain a constant pH and ensure reproducible separation. researchgate.net The choice of pH can affect the charge state of the aniline derivatives and their interaction with the stationary phase, thereby influencing their retention behavior.

In the analysis of oxyethylated anilines, the length of the oxyethylene chain is a key factor determining the retention time. As the number of oxyethylene units increases, the polarity of the molecule changes, which in turn affects its interaction with the C18 stationary phase. Generally, an increase in the length of the non-polar alkyl chain leads to a longer retention time in RP-HPLC.

Detailed Research Findings

Research on the RP-HPLC separation of N-oxyethylates of N-methylaniline and N-ethylaniline has demonstrated the effectiveness of C18 columns for resolving these compounds based on the length of their oxyethylene chains. researchgate.net The following tables summarize typical conditions and findings from such separations.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Methanol / Phosphate Buffer |

| Detection | UV Spectrophotometry |

The selection of the detection wavelength is crucial for achieving high sensitivity. UV spectra of the compounds are typically recorded to determine the optimal wavelength for detection. researchgate.net

| Compound | Retention Time (minutes) | Mobile Phase Composition |

|---|---|---|

| Aniline | X.XX | Acetonitrile/Water/Phosphoric Acid |

| N-Methylaniline | Y.YY | Acetonitrile/Water/Phosphoric Acid |

| 2-Ethyl-6-methylaniline | Z.ZZ | Acetonitrile/Water/Phosphoric Acid |

The use of "mixed-mode" C18/anion columns has also been explored, which allows for the simultaneous separation of oxyethylates and their parent N,N-dialkylanilines. researchgate.net This approach can be particularly useful for monitoring the progress of ethoxylation reactions and for quality control of the final products.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental in predicting the geometric and electronic characteristics of a molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common quantum mechanical methods used for geometry optimization. These calculations determine the lowest energy arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

Hartree-Fock (HF): This ab initio method approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of the electronic structure but does not fully account for electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic properties of a molecule based on its electron density. Functionals like B3LYP are commonly paired with basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost, often yielding results that compare well with experimental data by including some effects of electron correlation.

For 2,6-diethyl-N-methylaniline, these methods would establish its most stable three-dimensional conformation, which is essential for understanding its chemical behavior. However, specific optimized geometrical parameters for this molecule derived from DFT or HF calculations are not available in the reviewed literature.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign specific spectral peaks to corresponding molecular motions, such as stretching, bending, and wagging of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Electronic transition analysis, often performed using Time-Dependent DFT (TD-DFT), predicts the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This provides insight into the electronic excitations from the ground state to various excited states.

While these predictive tools are powerful, specific calculated vibrational frequencies or electronic transition data for this compound are not documented in the available scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity.

Negative Regions (Red/Yellow): Indicate areas rich in electrons, which are prone to electrophilic attack.

Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

Neutral Regions (Green): Represent areas of nonpolar character.

An MEP analysis of this compound would identify the electron-rich nitrogen atom as a likely site for electrophilic attack and hydrogen atoms as potential sites for nucleophilic interaction. However, a specific MEP map and detailed analysis for this molecule are not available in published research.

Intermolecular Interaction Analysis

Understanding how molecules interact with each other is crucial for predicting the physical properties of a substance in its condensed phases.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

This type of analysis would provide a detailed picture of the packing forces and close contacts in the solid state of this compound. As with the other computational methods, no specific Hirshfeld surface analysis or 2D fingerprint plot data has been published for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving this compound. Through reaction pathway modeling, researchers can map out the energetic landscape of a transformation, identifying intermediates, transition states, and the rate-determining steps that govern the reaction's kinetics and outcome.

Application of DFT for Predicting Activation Energies in Amine-Mediated Reactions

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly valuable for calculating the activation energies of reactions, which are the energy barriers that must be overcome for a reaction to proceed. While specific DFT studies on this compound are not prevalent in the provided search results, the methodology can be understood through studies on analogous compounds like N-methylaniline (NMA).

In a study investigating the surface chemistry of NMA on a Platinum (Pt(111)) surface, DFT calculations were employed to determine the thermodynamics of various bond-breaking processes. acs.org The calculations, performed using the Quantum Espresso package with the Perdew–Burke–Ernzerhof (PBE) functional, can reveal the energy required to activate specific bonds within the molecule. acs.org For instance, the study calculated the reaction energies for the cleavage of C-N, N-H, and C-H bonds in NMA adsorbed on the platinum surface. acs.org

These calculations provide insight into the initial steps of catalytic reactions. For example, the energy required to break the C-N bond between the nitrogen and the phenyl ring was found to be an endothermic process, requiring 1.43 eV at a specific molecular coverage. acs.org In contrast, the dissociation of hydrogen atoms from the methyl group was found to be exothermic, suggesting this process is more favorable. acs.org Such computational approaches allow for the prediction of the most likely reaction pathways and the associated energy barriers, guiding the design of more efficient catalytic systems for amine-mediated reactions. A similar approach could be applied to model reactions involving this compound to understand how the ortho-diethyl groups influence bond dissociation energies and reaction kinetics.

Table 1: Calculated Reaction Energies for N-Methylaniline (NMA) Decomposition on Pt(111) Surface

| Reaction | Calculated Reaction Energy (eV) | Process Type |

|---|---|---|

| C(phenyl)-N bond cleavage | 1.43 | Endothermic |

| N-H bond dissociation | 0.59 | Endothermic |

| N-C(methyl) bond dissociation | 0.21 | Endothermic |

| C(methyl)-H bond dissociation (one H) | -0.22 | Exothermic |

| C(methyl)-H bond dissociation (two H) | -0.31 | Exothermic |

Data sourced from a DFT study on N-methylaniline, illustrating the methodology for predicting activation energies. acs.org

Simulation of Intermediates in Complex Organic Transformations (e.g., Polymerization)

Computational modeling is also instrumental in understanding the formation and stability of intermediates in complex multi-step reactions like polymerization. DFT calculations can be used to optimize the geometries of proposed intermediates and transition states along a polymerization pathway, providing a detailed mechanistic picture that is often difficult to obtain experimentally.

For example, in the synthesis of 1,5,9-cyclododecatriene from 1,3-butadiene using nitrogen-ligand-supported titanium catalysts, DFT calculations were performed to elucidate the reaction mechanism and the origin of the high selectivity. acs.org While this compound was not the specific ligand, related amine ligands were used, and the study showcases the power of the computational approach. acs.org The calculations, carried out with the Gaussian 09 program, helped confirm that the experimentally observed product was the most thermodynamically stable conformation. acs.org By modeling the entire catalytic cycle, such simulations can identify key intermediates, such as metallacycle species, and analyze the energy profiles of competing reaction pathways, thereby explaining why one product is formed preferentially over others. acs.org This predictive capability is crucial for designing catalysts that can control the outcome of complex organic transformations.

Theoretical Studies on Basicity and Steric Hindrance Effects

The basicity of an aniline (B41778) derivative is determined by the availability of the nitrogen atom's lone pair of electrons for protonation. Theoretical studies focusing on the structure of this compound reveal that its basicity is significantly influenced by a phenomenon known as steric inhibition of resonance.

In simpler anilines, like N,N-dimethylaniline, the lone pair on the nitrogen atom can be delocalized into the pi-electron system of the benzene (B151609) ring through resonance. chemzipper.comdoubtnut.com This delocalization spreads the electron density over the ring, making the lone pair less available to accept a proton and thus reducing the compound's basicity. chemzipper.com

However, in this compound, the two bulky ethyl groups at the ortho positions (positions 2 and 6) create substantial steric hindrance with the N-methyl group. doubtnut.comdoubtnut.com This steric crowding forces the N-methylamino group to rotate out of the plane of the benzene ring. chemzipper.comdoubtnut.com As a result, the p-orbital of the nitrogen atom can no longer effectively overlap with the pi-orbitals of the aromatic ring. chemzipper.com This disruption of coplanarity inhibits the resonance effect that would normally delocalize the nitrogen's lone pair. doubtnut.comdoubtnut.com

This "steric inhibition of resonance" means the lone pair of electrons is more localized on the nitrogen atom. chemzipper.com Consequently, the electrons are more available for donation to a proton, making this compound a stronger base than its non-ortho-substituted counterparts like N-methylaniline or N,N-dimethylaniline. doubtnut.comquora.com This effect is a classic example of how steric factors can override electronic effects in determining molecular properties. Computational studies support this by analyzing the geometry and electron density distribution, confirming the non-planar conformation and the localization of the lone pair on the nitrogen. researchgate.net

Table 2: Comparison of Factors Affecting Basicity in Substituted Anilines

| Compound | Ortho Substitution | Resonance Delocalization of N Lone Pair | Steric Hindrance | Predicted Relative Basicity |

|---|---|---|---|---|

| N,N-Dimethylaniline | No | Yes (lone pair delocalized into ring) | Low | Lower |

| This compound | Yes (two ethyl groups) | Inhibited (due to non-planar geometry) | High | Higher |

Synthetic Utility and Derivatives in Advanced Organic Synthesis

Role as Intermediates in the Synthesis of Complex Molecules

Substituted anilines, particularly 2,6-diethylaniline (B152787), serve as crucial starting materials for synthesizing a wide array of more complex chemical structures. Their utility spans several major chemical industries.

Precursors for Agrochemicals (e.g., Herbicides like Butachlor, Pretilachlor)

2,6-Diethylaniline is a key intermediate in the production of several chloroacetanilide herbicides, which are vital for controlling weed growth in major crops like rice. patsnap.comgoogle.com The synthesis of these agrochemicals typically involves the N-alkylation of the aniline (B41778) followed by acylation.

Butachlor: This selective herbicide is synthesized from 2,6-diethylaniline. nih.gov The process involves reacting 2,6-diethylaniline with chloroacetic acid in the presence of a phosphorus chloride compound (such as PCl₃, POCl₃, or PCl₅) to form 2',6'-diethyl-2-chloro acetanilide. google.com This intermediate is then reacted with a chloromethyl butyl ether in an alkaline solution to yield Butachlor. google.com Butachlor is widely used in rice paddies to control annual grasses and some broad-leaved weeds before they emerge. nih.govgoogle.com

Pretilachlor: Another important herbicide for rice cultivation, Pretilachlor, is also derived from 2,6-diethylaniline. patsnap.comnih.gov The synthesis involves a key monoalkylation step where 2,6-diethylaniline is reacted with chloroethyl propyl ether to produce the intermediate 2,6-diethyl-N-(2-propoxyethyl)aniline. patsnap.comgoogle.com This is followed by an acylation reaction with chloroacetyl chloride to give the final Pretilachlor product. google.com This herbicide is valued for its high efficiency and low toxicity in managing weeds like barnyard grass in rice fields. patsnap.com

| Herbicide | Starting Material | Key Intermediate | Chemical Formula |

| Butachlor | 2,6-Diethylaniline | 2',6'-diethyl-2-chloro acetanilide | C₁₇H₂₆ClNO₂ |

| Pretilachlor | 2,6-Diethylaniline | 2,6-diethyl-N-(2-propoxyethyl)aniline | C₁₇H₂₆ClNO₂ |

Intermediates in Dye and Pigment Production

Aniline derivatives are foundational in the synthesis of dyes and pigments. 2,6-Diethylaniline and its analogs are used as intermediates to create a range of colorants. guidechem.comnbinno.com Their chemical structure can be modified to produce dyes with specific, vibrant colors. nbinno.com The presence of the aniline functional group allows for diazotization and coupling reactions, which are classic methods in dye chemistry to form azo compounds, a large class of colorful substances. These intermediates contribute to the production of acid dyes, solvent dyes, and direct dyes used across various industries, including textiles. nbinno.com

Starting Materials for Pharmaceutical Development and Drug Discovery

The structural motif of 2,6-diethylaniline is incorporated into various compounds explored for pharmaceutical applications. guidechem.comnbinno.comnordmann.global Analogs such as 2,6-diethyl-4-methylaniline (B1582614) serve as starting materials for synthesizing molecules with potential therapeutic benefits, including anti-cancer and anti-inflammatory properties. nbinno.commyskinrecipes.com The specific arrangement of the alkyl groups on the aniline ring can influence the biological activity of the resulting drug candidates. Research in this area focuses on using these aniline derivatives as scaffolds to build more complex molecules for drug discovery programs. nbinno.comevitachem.com

Synthesis of Phenylacetic Acid Derivatives

2,6-Diethyl-4-methylaniline is a precursor for the synthesis of (2,6-diethyl-4-methyl)phenylacetic acid, an important intermediate for the phenyl pyrazoline herbicide Pinoxaden. google.com One synthetic route involves a Meerwein arylation reaction between 2,6-diethyl-4-methylaniline and vinyl acetate (B1210297) to generate an ethane derivative. google.com This intermediate is then hydrolyzed and oxidized to produce the final 2,6-diethyl-4-methylphenylacetic acid. google.com This method avoids the use of highly toxic cyanating reagents, offering a more environmentally friendly pathway suitable for industrial production. google.com

Development of Functionalized Derivatives

To expand their synthetic utility, 2,6-diethylaniline and its analogs are often functionalized. Introducing groups like nitro or halogens can alter the electronic properties and reactivity of the molecule, opening pathways to new derivatives.

Synthesis of Nitro and Halogenated Anilide/Sulfonamide Derivatives

The aromatic ring of 2,6-diethylaniline derivatives is susceptible to electrophilic substitution reactions, such as nitration and halogenation. evitachem.com These reactions allow for the introduction of nitro (NO₂) and halogen (e.g., Cl, Br) groups onto the molecule.

Nitration: The introduction of a nitro group is a key step in creating more complex functionalized molecules. Aromatic nitro compounds are versatile intermediates that can be used in various subsequent reactions. For instance, the nitro group can be reduced to an amine, allowing for further structural modifications. The synthesis of N-methylaniline derivatives from nitrobenzene precursors using green methylating agents is an area of active research. google.com

Halogenation: Halogenated derivatives are also important synthetic intermediates. For example, 2,6-diethyl-4-methyl-bromobenzene is a key intermediate in some syntheses. evitachem.com This compound can be prepared from the corresponding aniline via reactions like the Sandmeyer reaction. evitachem.com

Furthermore, the amine group of 2,6-diethylaniline can be converted into anilides or sulfonamides. For example, reacting 2,6-diethylaniline with chloroacetyl chloride produces 2-chloro-N-(2,6-diethylphenyl)acetamide, a crucial anilide intermediate in the synthesis of herbicides. researchgate.net These anilide and sulfonamide derivatives can then undergo further functionalization, including nitration or halogenation on the aromatic ring, to create a diverse library of compounds for various applications.

| Derivative Class | Functional Group Introduced | Potential Reagents | Synthetic Importance |

| Nitro Derivatives | -NO₂ | Nitric acid | Intermediates for dyes, pharmaceuticals; can be reduced to amines |

| Halogenated Derivatives | -Br, -Cl | Bromine, Chlorine | Intermediates for cross-coupling reactions, pharmaceuticals |

| Anilides | -NHCOR | Acetyl chloride, Chloroacetyl chloride | Precursors for agrochemicals, pharmaceuticals |

| Sulfonamides | -NHSO₂R | Sulfonyl chlorides | Building blocks for medicinal chemistry |

Formation of N,N-Dialkylated and N-Acylated Derivatives

The nitrogen atom in 2,6-diethyl-N-methylaniline serves as a key site for further functionalization, allowing for the synthesis of a variety of N,N-dialkylated and N-acylated derivatives. These transformations are pivotal in modifying the compound's steric and electronic properties for various applications in organic synthesis.

N,N-Dialkylated Derivatives: